Cas no 723308-58-5 (tert-butyl (3R,4R)-4-amino-3-methylpiperidine-1-carboxylate)

Technical Introduction: tert-Butyl (3R,4R)-4-amino-3-methylpiperidine-1-carboxylate is a chiral piperidine derivative featuring a Boc-protected amine group and a stereospecific methyl substitution at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. Its rigid stereochemistry (3R,4R) ensures high enantiomeric purity, making it valuable for asymmetric synthesis. The tert-butyloxycarbonyl (Boc) group offers selective deprotection under mild acidic conditions, facilitating further functionalization. Its stability and well-defined structure make it suitable for applications in medicinal chemistry, including the development of enzyme inhibitors and receptor modulators. The compound is typically handled under inert conditions to preserve its integrity.
tert-butyl (3R,4R)-4-amino-3-methylpiperidine-1-carboxylate structure
723308-58-5 structure
Product Name:tert-butyl (3R,4R)-4-amino-3-methylpiperidine-1-carboxylate
CAS No:723308-58-5
MF:C11H22N2O2
MW:214.304583072662
MDL:MFCD22396720
CID:1754425
PubChem ID:66998328
Update Time:2025-08-05

tert-butyl (3R,4R)-4-amino-3-methylpiperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2-methyl-2-propanyl (3r,4r)-4-amino-3-methyl-1-piperidinecarboxyl Ate
    • (3R,4R)-4-Amino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester
    • tert-butyl (3R,4R)-4-amino-3-methylpiperidine-1-carboxylate
    • AS-53362
    • SCHEMBL1339286
    • tert-butyl trans-4-amino-3-methylpiperidine-1-carboxylate
    • (3R,4R)-1-Boc-4-amino-3-methylpiperidine
    • t-Butyl trans-4-amino-3-methylpiperidine-1-carboxylate
    • tert-?Butyl trans-?4-Amino-?3-?methylpiperidine-?1-?carboxylate
    • P21126
    • (3R, 4R)-4-amino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester
    • CS-0100337
    • MFCD18791218
    • TERT-BUTYL(3R,4R)-4-AMINO-3-METHYLPIPERIDINE-1-CARBOXYLATE
    • DB-144709
    • rel-tert-Butyl (3R,4R)-4-amino-3-methylpiperidine-1-carboxylate
    • tert-butyl (3R,4R)-4-amino-3-methyl-1-piperidinecarboxylate hydrochloride
    • P16375
    • t-Butyl (3R,4R)-4-amino-3-methylpiperidine-1-carboxylate
    • A900238
    • trans-1-Boc-3-methylpiperidin-4-amine
    • 1428341-13-2
    • 1-Boc-(3R,4R)-4-amino-3-methylpiperidine
    • MFCD22396720
    • UMBWKSXEVUZEMI-RKDXNWHRSA-N
    • AKOS037644407
    • 723308-58-5
    • MDL: MFCD22396720
    • Inchi: 1S/C11H22N2O2/c1-8-7-13(6-5-9(8)12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m1/s1
    • InChI Key: UMBWKSXEVUZEMI-RKDXNWHRSA-N
    • SMILES: O(C(C)(C)C)C(N1CC[C@H]([C@H](C)C1)N)=O

Computed Properties

  • Exact Mass: 214.168127949g/mol
  • Monoisotopic Mass: 214.168127949g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 55.6Ų

tert-butyl (3R,4R)-4-amino-3-methylpiperidine-1-carboxylate Pricemore >>

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tert-butyl (3R,4R)-4-amino-3-methylpiperidine-1-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:723308-58-5)tert-butyl (3R,4R)-4-amino-3-methylpiperidine-1-carboxylate
Order Number:A938270
Stock Status:in Stock
Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:26
Price ($):218.0/544.0
Email:sales@amadischem.com

tert-butyl (3R,4R)-4-amino-3-methylpiperidine-1-carboxylate Related Literature

Additional information on tert-butyl (3R,4R)-4-amino-3-methylpiperidine-1-carboxylate

Professional Introduction to Tert-butyl (3R,4R)-4-amino-3-methylpiperidine-1-carboxylate (CAS No. 723308-58-5)

Ter-butyl (3R,4R)-4-amino-3-methylpiperidine-1-carboxylate, identified by its CAS number 723308-58-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the piperidine class of heterocyclic amines, which are widely recognized for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, including its stereochemistry and functional groups, make it a valuable scaffold for the development of novel bioactive molecules.

The stereochemical configuration of tert-butyl (3R,4R)-4-amino-3-methylpiperidine-1-carboxylate is particularly noteworthy, as it influences the compound's interaction with biological targets. The presence of the (3R,4R) configuration suggests a high degree of specificity in its binding affinity, which is crucial for drug design. This stereochemical purity is often achieved through advanced synthetic methodologies that ensure optimal yields and minimal racemization, making it a preferred choice for researchers aiming to develop enantiomerically pure compounds.

In recent years, there has been a surge in research focused on developing new therapeutic agents with improved efficacy and reduced side effects. Piperidine derivatives have been extensively studied due to their role as key pharmacophores in various drugs. For instance, tert-butyl (3R,4R)-4-amino-3-methylpiperidine-1-carboxylate has been explored as a potential intermediate in the synthesis of drugs targeting neurological disorders. Its structural motif is reminiscent of several FDA-approved medications that exhibit potent activity against conditions such as depression and anxiety.

The pharmacological relevance of this compound is further underscored by its potential role in modulating neurotransmitter systems. Piperidine-based molecules are known to interact with receptors and enzymes involved in the central nervous system, making them attractive candidates for treating neurodegenerative diseases. Preliminary studies have indicated that derivatives of this compound may exhibit neuroprotective properties, which could be exploited for the development of treatments for Alzheimer's and Parkinson's diseases.

Synthetic approaches to obtaining high-purity tert-butyl (3R,4R)-4-amino-3-methylpiperidine-1-carboxylate involve multi-step organic transformations that require precise control over reaction conditions. Advanced catalytic systems and chiral auxiliaries are often employed to achieve the desired stereochemical outcome. The synthesis typically begins with the preparation of a chiral piperidine core, followed by functionalization at the 3-position with a methyl group and at the 4-position with an amino group. The tert-butyl ester group is then introduced to stabilize the intermediate during further chemical modifications.

The versatility of tert-butyl (3R,4R)-4-amino-3-methylpiperidine-1-carboxylate extends beyond its use as an intermediate in drug synthesis. It has also been investigated as a building block for designing novel ligands in chemical biology studies. These ligands can be used to probe the function of specific biological targets by binding to enzymes or receptors with high selectivity. Such studies contribute valuable insights into disease mechanisms and help identify new therapeutic opportunities.

The growing interest in this compound is also driven by advancements in computational chemistry and molecular modeling techniques. These tools allow researchers to predict the binding affinity and pharmacokinetic properties of tert-butyl (3R,4R)-4-amino-3-methylpiperidine-1-carboxylate before conducting expensive experimental trials. By integrating experimental data with computational predictions, scientists can optimize the structure of this compound to enhance its biological activity while minimizing potential toxicity.

In conclusion, tert-butyl (3R,4R)-4-amino-3-methylpiperidine-1-carboxylate represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Its stereochemical purity and functional diversity make it an invaluable asset in drug discovery efforts aimed at treating neurological disorders and other diseases. As research continues to uncover new insights into its biological activity, this compound is poised to play an increasingly important role in the development of next-generation medications.

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Amadis Chemical Company Limited
(CAS:723308-58-5)tert-butyl (3R,4R)-4-amino-3-methylpiperidine-1-carboxylate
A938270
Purity:99%/99%
Quantity:250mg/1g
Price ($):218.0/544.0
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